1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Description

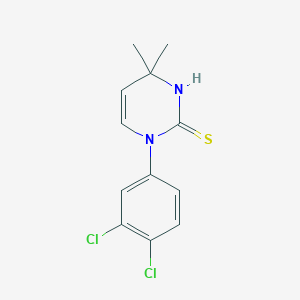

1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound with the molecular formula C₁₂H₁₂Cl₂N₂S and a molecular weight of 287.21 g/mol (CAS: 1142198-81-9) . Its structure features a dihydropyrimidine core substituted with a 3,4-dichlorophenyl group at position 1, two methyl groups at position 4, and a thiol (-SH) moiety at position 2.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2S/c1-12(2)5-6-16(11(17)15-12)8-3-4-9(13)10(14)7-8/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFWASMIJSWGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with urea and acetone under acidic conditions to form the pyrimidine ring. The thiol group is then introduced through a nucleophilic substitution reaction using thiourea. Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Structural and Functional Group Reactivity

The compound contains:

-

A 1,4-dihydropyrimidine core (partially unsaturated six-membered ring with two nitrogen atoms).

-

3,4-Dichlorophenyl substituent (electron-withdrawing group influencing electrophilic substitution).

-

Thiol (-SH) group at position 2, which is highly reactive in nucleophilic, oxidative, and alkylation reactions.

Key Reactive Sites:

Alkylation

The thiol group can react with alkyl halides or epoxides to form thioethers. For example:

Limitations : Steric hindrance from the 4,4-dimethyl groups may reduce reaction rates .

Oxidation

-

Mild conditions : Oxidation with HO or I yields disulfides.

-

Strong conditions : HNO or KMnO oxidizes the thiol to a sulfonic acid (-SOH) .

Metal Coordination

The thiol group can act as a ligand for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or biological activity .

Dehydrogenation

Under oxidative conditions (e.g., DDQ or chloranil), the dihydropyrimidine ring can lose two hydrogens to form a fully aromatic pyrimidine system .

Electrophilic Aromatic Substitution

The dichlorophenyl group directs electrophiles to positions ortho/para to chlorine atoms. Example:

Research Gaps and Limitations

-

No experimental studies specifically on 1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol were found.

-

Predictions are based on analogs like 1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol and benzo-triazepine derivatives .

Recommended Experimental Studies

-

Alkylation/Oxidation Kinetics : Compare reactivity with mono- and di-chlorophenyl analogs.

-

Cyclization : Explore reactions with dienophiles to form fused heterocycles.

-

Biological Screening : Evaluate antimicrobial or anticancer activity given the dichlorophenyl motif.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Dihydropyrimidine-2-thiol Derivatives

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The 3,4-dichlorophenyl group enhances electrophilicity compared to the electron-donating 3,5-dimethoxyphenyl analog, which may increase solubility in polar solvents .

- Functional Applications: The 2,4-dinitro aminophenyl analog (unrelated to the target compound) demonstrates utility in spectrophotometric gold(III) detection, highlighting how nitro groups enhance metal-ion coordination .

Biological Activity

1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 303.22 g/mol. The structural features include a dihydropyrimidine ring, which is crucial for its biological activity.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable anti-inflammatory effects. In particular, studies have demonstrated the ability of this compound to inhibit cyclooxygenase (COX) enzymes:

- IC50 Values : The compound showed varying IC50 values against COX-1 and COX-2 enzymes. For instance:

These values suggest that the compound may serve as a potential anti-inflammatory agent comparable to traditional NSAIDs.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example:

These findings indicate that the compound could be a candidate for further development in cancer therapy.

The mechanisms underlying the biological activities of this compound include:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity is influenced by specific structural components:

| Substituent | Effect on Activity |

|---|---|

| Dichlorophenyl group | Enhances anti-inflammatory activity |

| Methyl groups | Stabilizes the dihydropyrimidine structure |

| Thiol group | Contributes to overall reactivity |

This table summarizes how modifications to the core structure can impact biological efficacy.

Case Studies

Several case studies have been conducted to further elucidate the biological effects:

- In Vivo Studies : Animal models have shown that administration of the compound significantly reduces edema in carrageenan-induced inflammation models.

- Comparative Studies : When compared with standard anti-inflammatory drugs like indomethacin, the compound exhibited comparable efficacy with lower side effects .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how can purity be optimized?

The compound is synthesized via cyclocondensation of thiourea derivatives with β-diketones or β-ketoesters under acidic conditions. For example, analogous dihydropyrimidine-thiones (e.g., 1-(3-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione) are prepared using glacial acetic acid as a catalyst, followed by recrystallization in ethanol to achieve >95% purity. Structural confirmation via single-crystal X-ray diffraction is critical to validate regioselectivity and stereochemistry .

Q. How can the compound’s structural and electronic properties be characterized?

- X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ~1.68 Å, dihedral angles between aromatic rings).

- Spectroscopy : FT-IR for thiol/thione tautomerism (ν(S–H) ~2550 cm⁻¹ or ν(C=S) ~1250 cm⁻¹). NMR (¹H/¹³C) to confirm substituent positions and methyl group environments .

- Computational methods : DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical geometries .

Q. What are the primary applications of this compound in chemical research?

Dihydropyrimidine-thiones are explored as:

- Chelating agents : For metal ion extraction (e.g., Au(III) detection via spectrophotometry at λmax ~450 nm) .

- Pharmaceutical intermediates : Structural analogs show bioactivity in antifungal and anticancer assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in tautomeric forms (thiol vs. thione) or regiochemistry require:

- Variable-temperature NMR : To observe dynamic equilibria (e.g., thiol↔thione interconversion).

- X-ray crystallography : Definitive proof of solid-state structure .

- Comparative analysis : Cross-reference with analogs like 1-(2,4-dinitroaminophenyl)-4,4,6-trimethyl-dihydropyrimidine-2-thiol, where tautomeric stability is influenced by electron-withdrawing groups .

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

- Metabolite identification : LC-MS/MS to detect intermediates like 3,4-dichloroaniline (3,4-DCA) or 1-(3,4-dichlorophenyl)urea (DCPU), which are common degradation products of structurally related arylurea compounds .

- Biodegradation assays : Use soil microcosms or bacterial consortia (e.g., Pseudomonas spp.) under aerobic conditions, monitoring chloride ion release as a degradation marker .

Q. How can structure-activity relationships (SAR) be established for biological applications?

- Modular synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 1, 4, and 6 to assess impact on bioactivity.

- In vitro assays : Compare antifungal activity (e.g., against Candida albicans) with analogs like 4,4,6-trimethyl-1-phenyl-dihydropyrimidine-2-thione. IC₅₀ values correlate with electron-withdrawing groups enhancing thione reactivity .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

- Matrix interference : Use solid-phase extraction (C18 cartridges) for environmental samples.

- Detection limits : Achieve sub-ppm sensitivity via HPLC-UV (λ = 254 nm) or LC-ESI-MS in negative ion mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.